3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid

Beschreibung

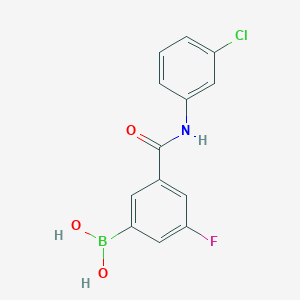

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is a boronic acid derivative featuring a fluorinated benzene ring substituted with a 3-chlorophenylcarbamoyl group. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals.

Eigenschaften

Molekularformel |

C13H10BClFNO3 |

|---|---|

Molekulargewicht |

293.49 g/mol |

IUPAC-Name |

[3-[(3-chlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |

InChI |

InChI=1S/C13H10BClFNO3/c15-10-2-1-3-12(7-10)17-13(18)8-4-9(14(19)20)6-11(16)5-8/h1-7,19-20H,(H,17,18) |

InChI-Schlüssel |

OZPDKJTXHADICB-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)Cl)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid typically involves the following steps:

Formation of the Chlorophenylcarbamoyl Intermediate: This step involves the reaction of 3-chloroaniline with phosgene or a suitable carbonylating agent to form 3-chlorophenyl isocyanate.

Coupling with Fluorobenzeneboronic Acid: The 3-chlorophenyl isocyanate is then reacted with 5-fluorobenzeneboronic acid under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: The chlorine atom in the chlorophenylcarbamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Substitution: Formation of substituted chlorophenylcarbamoyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid depends on its application:

In Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

In Biological Systems: The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 2-Chloro-5-(3-fluorophenylcarbamoyl)benzeneboronic acid (C₁₃H₁₀BClFNO₃, F.W. 293.49) and 2-Chloro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid (C₁₃H₁₀BClFNO₃, F.W. 293.49) differ in the position of the fluorine atom on the phenylcarbamoyl group (meta vs. para).

- 3-(Cyclohexylcarbamoyl)-5-fluorobenzeneboronic acid (C₁₃H₁₇BFNO₃) replaces the chlorophenyl group with a cyclohexylcarbamoyl substituent. This substitution reduces aromaticity and increases steric hindrance, which could lower solubility in polar solvents but improve lipid membrane permeability .

Functional Group Variations

- 3-(Di-n-propylcarbamoyl)-5-fluorobenzeneboronic acid (C₁₃H₁₉BFNO₃, F.W. 267.10) features alkyl chains instead of aromatic substituents. The n-propyl groups may enhance solubility in non-polar environments while reducing electronic interactions critical for metal coordination in catalysis .

- 3-(Carbamoyl)-5-fluorobenzeneboronic acid lacks the chlorophenyl group entirely, simplifying the structure. This analog likely exhibits higher aqueous solubility due to the absence of hydrophobic chlorine but may show reduced stability in acidic conditions .

Steric and Structural Modifications

- 3-(2,4-Dimethylphenylcarbamoyl)-5-fluorobenzeneboronic acid (C₁₅H₁₅BFNO₃, F.W. 287.09) introduces methyl groups at the 2- and 4-positions of the phenyl ring.

- 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid (C₁₀H₁₁BFNO₃, F.W. 223.01) utilizes a cyclopropyl group, which is smaller and more rigid than chlorophenyl. This may enhance metabolic stability in drug design due to reduced susceptibility to oxidative metabolism .

Physicochemical Properties

- Predicted pKa : The cyclopropylcarbamoyl analog has a predicted pKa of 6.83±0.10, suggesting moderate acidity for boronic acid protonation. This is comparable to other carbamoyl-substituted boronic acids but lower than carboxylated analogs like 3-Carboxy-5-fluorophenylboronic acid , which likely has a pKa near 4–5 due to the carboxylic acid group .

- Molecular Weight and Solubility : Chlorophenyl-substituted analogs (e.g., F.W. 293.49) are heavier and more lipophilic than alkyl- or cycloalkyl-substituted derivatives (e.g., F.W. 267.10–287.09), impacting their pharmacokinetic profiles .

Biologische Aktivität

3-(3-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This compound's structure allows it to interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property enhances its reactivity and potential applications in drug design. The presence of a chlorophenylcarbamoyl moiety and a fluorinated aromatic ring contributes to its biological activity, making it a candidate for further investigation.

Research indicates that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. The inhibition of proteasomes can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that certain boronic acid derivatives can halt the cell cycle at the G2/M phase, resulting in inhibited growth of cancer cells .

Anticancer Activity

Several studies have assessed the anticancer potential of boronic acids, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to exhibit an IC50 value comparable to established anticancer agents, indicating its potential as a lead compound in cancer therapy .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Boronic acids possess the ability to inhibit class C β-lactamases, enzymes that confer antibiotic resistance in bacteria. Preliminary data suggest that this compound can effectively bind to these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to proteasome inhibition and subsequent accumulation of pro-apoptotic factors.

- Antibacterial Efficacy : In a series of experiments against resistant bacterial strains, this compound exhibited potent inhibitory activity, with minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 266.67 g/mol |

| IC50 (Cancer Cells) | 4.60 nM |

| MIC (Bacterial Strains) | 0.004 µM |

| Solubility | Soluble in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.